Mass Spectrometric Differentiation: +3 Da Shift Enables Unambiguous Analyte Quantification in LC‑MS/MS
2‑Methoxy‑D3‑benzaldehyde displays a molecular ion (M⁺) at m/z 139 in electron ionization mass spectrometry, which is precisely 3 mass units higher than the m/z 136 molecular ion of the unlabeled 2‑methoxybenzaldehyde analog . This mass difference arises from the substitution of three hydrogen atoms with deuterium in the methoxy group. In liquid chromatography–tandem mass spectrometry (LC‑MS/MS), this +3 Da shift ensures that the deuterated internal standard and the native analyte can be monitored in separate selected reaction monitoring (SRM) channels without cross‑talk or ion suppression, a prerequisite for accurate isotope dilution quantification.
| Evidence Dimension | Molecular ion mass (M⁺) in electron ionization MS |
|---|---|
| Target Compound Data | m/z 139 (M⁺) |
| Comparator Or Baseline | 2‑Methoxybenzaldehyde (unlabeled): m/z 136 (M⁺) |
| Quantified Difference | +3 Da |
| Conditions | Electron ionization (EI) mass spectrometry, 70 eV |
Why This Matters
The distinct +3 Da mass shift allows co‑injection of the deuterated standard with the unlabeled analyte and enables independent, interference‑free quantification in complex matrices, a fundamental requirement for bioanalytical method validation.
